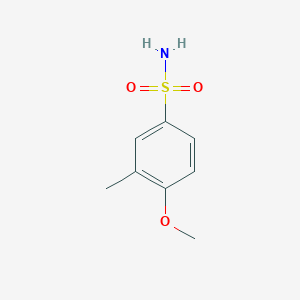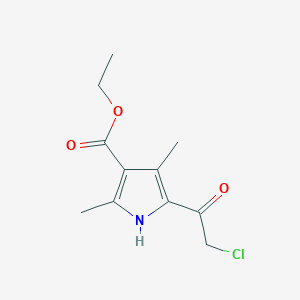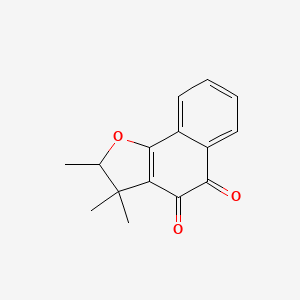![molecular formula C12H11NO3 B1347619 [(2-Methylquinolin-8-yl)oxy]acetic acid CAS No. 5180-87-0](/img/structure/B1347619.png)
[(2-Methylquinolin-8-yl)oxy]acetic acid
Vue d'ensemble
Description
[(2-Methylquinolin-8-yl)oxy]acetic acid is a chemical compound with the CAS Number: 5180-87-0 . It has a molecular weight of 217.22 and its IUPAC name is [ (2-methyl-8-quinolinyl)oxy]acetic acid .
Molecular Structure Analysis
The InChI code for This compound is 1S/C12H11NO3/c1-8-5-6-9-3-2-4-10 (12 (9)13-8)16-7-11 (14)15/h2-6H,7H2,1H3, (H,14,15) . This code provides a unique representation of the compound’s molecular structure.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 217.22 . Its IUPAC name is [ (2-methyl-8-quinolinyl)oxy]acetic acid . The InChI code, which represents its molecular structure, is 1S/C12H11NO3/c1-8-5-6-9-3-2-4-10 (12 (9)13-8)16-7-11 (14)15/h2-6H,7H2,1H3, (H,14,15) .
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- A study by Nechepurenko et al. (2014) described the Smiles rearrangements in derivatives of the isoquinoline alkaloid berberine containing an oxyacetic acid fragment, showcasing the utility of [(2-Methylquinolin-8-yl)oxy]acetic acid in facilitating chemical transformations (Nechepurenko et al., 2014).
- Xing (2009) improved the synthetic route of 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, a key intermediate for the synthesis of β-benzamido TACE inhibitors, demonstrating the compound's role in the synthesis of pharmaceutical agents (Xing, 2009).
Complex Formation and Metal Interaction
- Henríquez et al. (2021) explored the stability constants of binary nickel (II) complexes with 2-methylquinoline-8-carboxylic acid, indicating the compound's importance in forming stable metal complexes, relevant in coordination chemistry and potentially in medicinal applications (Henríquez et al., 2021).
Luminescence and Optical Properties
- Mikhailov et al. (2015) investigated the synthesis of 2-styryl-8-hydroxyquinoline derivatives with luminescence properties, which implies the potential application of similar compounds like this compound in photophysical research and as optical materials (Mikhailov et al., 2015).
Chemosensors and Detection
- Cheng et al. (2008) synthesized a series of 8-hydroxyquinoline benzoates with azo substituents, demonstrating selective sensing for Hg2+, suggesting the potential of similar quinoline derivatives in developing selective chemosensors (Cheng et al., 2008).
Therapeutic Applications and Disease Treatment
- Kenche et al. (2013) discussed the use of 2-substituted 8HQs in the treatment of Alzheimer's disease, highlighting the potential medical application of similar compoundsin neurodegenerative disease treatment (Kenche et al., 2013).
Material Science and Corrosion Inhibition
- Rbaa et al. (2020) synthesized new benzimidazole derivatives based on 8-hydroxyquinoline, evaluating their corrosion inhibition behavior for steel in HCl solution, indicating the compound's application in material science and as corrosion inhibitors (Rbaa et al., 2020).
Pharmaceutical Synthesis and Antimicrobial Activity
- Raju et al. (2016) synthesized pyrazole derivatives containing the 2-methylquinoline ring system, evaluating their antimicrobial activity, suggesting the utility of similar compounds in the development of new antimicrobial agents (Raju et al., 2016).
Mécanisme D'action
Mode of Action
It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that [(2-Methylquinolin-8-yl)oxy]acetic acid may interact with its targets through a similar mechanism, but further investigation is needed to confirm this.
Biochemical Pathways
Given its involvement in the suzuki–miyaura cross-coupling reaction , it is likely that the compound affects pathways related to carbon–carbon bond formation
Result of Action
It has been suggested that the compound may have inhibitory effects on mild steel corrosion in certain concentrations of hydrochloric acid
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the inhibition efficiency of a similar compound increases with its concentration and decreases with the concentration of hydrochloric acid . Additionally, the inhibition efficiency increases in 0.5 M hydrochloric acid and decreases in 1 M hydrochloric acid with an increase in temperature . These findings suggest that the action, efficacy, and stability of this compound may also be influenced by similar environmental factors.
Analyse Biochimique
Biochemical Properties
[(2-Methylquinolin-8-yl)oxy]acetic acid plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in enzyme active sites, thereby modulating enzyme function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, it can impact cell signaling by interacting with receptors or signaling molecules, thereby modulating cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to enzyme active sites, inhibiting or activating their function. This binding can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. This can have downstream effects on cellular energy production and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization is important for its interactions with biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
2-(2-methylquinolin-8-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-5-6-9-3-2-4-10(12(9)13-8)16-7-11(14)15/h2-6H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHTXPCONILGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298189 | |
| Record name | [(2-methylquinolin-8-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5180-87-0 | |
| Record name | NSC121340 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(2-methylquinolin-8-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(Biphenyl-4-carbonyl)-amino]-acetic acid](/img/structure/B1347564.png)




![3-[(4-Methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B1347570.png)
